molecular formula C25H20O8 B11531008 bis(2-oxo-2H-chromen-7-yl) heptanedioate CAS No. 37783-19-0

bis(2-oxo-2H-chromen-7-yl) heptanedioate

Cat. No.: B11531008
CAS No.: 37783-19-0
M. Wt: 448.4 g/mol
InChI Key: SBBIPVRHAPGGRB-UHFFFAOYSA-N
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Description

Bis(2-oxo-2H-chromen-7-yl) heptanedioate: is a chemical compound with the molecular formula C25H20O8 . It is a derivative of coumarin, a class of organic compounds known for their diverse biological and pharmacological activities. Coumarins are widely used in various fields, including medicinal chemistry, due to their anti-inflammatory, antibacterial, antifungal, anticoagulant, antioxidant, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(2-oxo-2H-chromen-7-yl) heptanedioate typically involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with heptanedioyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is purified by flash chromatography on silica gel using dichloromethane as the eluent .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions: Bis(2-oxo-2H-chromen-7-yl) heptanedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the coumarin ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups onto the coumarin ring, leading to a wide range of derivatives .

Scientific Research Applications

Chemistry: Bis(2-oxo-2H-chromen-7-yl) heptanedioate is used as a building block in the synthesis of more complex organic molecules. Its coumarin core makes it valuable for developing fluorescent probes and sensors.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Coumarin derivatives are known to inhibit enzymes such as carbonic anhydrase and monoamine oxidase, making them useful in studying enzyme function and regulation.

Medicine: The compound’s pharmacological properties make it a candidate for drug development. Its potential anticancer, anti-inflammatory, and antioxidant activities are of particular interest in medicinal chemistry.

Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties .

Mechanism of Action

The mechanism of action of bis(2-oxo-2H-chromen-7-yl) heptanedioate involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it can bind to the active site of enzymes, blocking their activity. The compound’s coumarin core allows it to interact with various biological pathways, including those involved in oxidative stress and inflammation. By modulating these pathways, this compound can exert its pharmacological effects .

Comparison with Similar Compounds

    2-Oxo-2H-chromen-7-yl 4-chlorobenzoate: Another coumarin derivative with similar biological activities.

    7-Hydroxy-2H-chromen-2-one: A precursor in the synthesis of various coumarin derivatives.

    Coumarin: The parent compound of bis(2-oxo-2H-chromen-7-yl) heptanedioate.

Uniqueness: this compound is unique due to its heptanedioate moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other coumarin derivatives and contributes to its specific applications in research and industry .

Biological Activity

Bis(2-oxo-2H-chromen-7-yl) heptanedioate, a compound with the molecular formula C25_{25}H20_{20}O8_8, is a derivative of coumarin that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including enzymatic inhibition, antioxidant properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a coumarin core, which is known for its diverse biological activities. Its structure can be represented as follows:

C25H20O8\text{C}_{25}\text{H}_{20}\text{O}_{8}
PropertyValue
Molecular Weight444.43 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

1. Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of various enzymes, particularly those involved in neurodegenerative diseases.

Case Study: Acetylcholinesterase (AChE) Inhibition
A study evaluated substituted coumarin derivatives for their AChE inhibitory activity. While the specific activity of this compound was not detailed, related coumarin compounds demonstrated significant AChE inhibition with IC50_{50} values in the nanomolar range, suggesting potential for similar activity in this compound .

2. Antioxidant Activity

Coumarin derivatives are often studied for their antioxidant properties. This compound may exhibit these properties due to the presence of multiple hydroxyl groups in its structure, which can scavenge free radicals.

Research Findings
In vitro assays have shown that certain coumarin derivatives possess strong antioxidant capabilities, reducing oxidative stress markers in cellular models . The specific antioxidant capacity of this compound requires further investigation but aligns with the general behavior of similar compounds.

3. Anti-inflammatory Properties

The anti-inflammatory effects of coumarins have been documented extensively. This compound could potentially modulate inflammatory pathways, contributing to its therapeutic profile.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Enzyme InhibitionAChE inhibition
Antioxidant ActivityFree radical scavenging
Anti-inflammatoryModulation of pathwaysGeneral literature

Properties

CAS No.

37783-19-0

Molecular Formula

C25H20O8

Molecular Weight

448.4 g/mol

IUPAC Name

bis(2-oxochromen-7-yl) heptanedioate

InChI

InChI=1S/C25H20O8/c26-22(30-18-10-6-16-8-12-24(28)32-20(16)14-18)4-2-1-3-5-23(27)31-19-11-7-17-9-13-25(29)33-21(17)15-19/h6-15H,1-5H2

InChI Key

SBBIPVRHAPGGRB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CC(=O)O2)OC(=O)CCCCCC(=O)OC3=CC4=C(C=C3)C=CC(=O)O4

Origin of Product

United States

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